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Compound of Interest

Compound Name: 3-Nitrophenyl acetate

Cat. No.: B1652614 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are a crucial class of enzymes that

catalyze the hydrolysis of ester bonds in triglycerides. Accurate measurement of lipase activity

is fundamental in various fields, including drug development, biofuel production, and food

technology. This document provides a detailed protocol for a simple and rapid colorimetric

assay for determining lipase activity.

The method is based on the enzymatic hydrolysis of a chromogenic substrate, p-nitrophenyl

acetate (p-NPA). While the related compound 3-nitrophenyl acetate can also be used, p-NPA

is more commonly cited in the literature. In this assay, lipase cleaves the ester bond of p-NPA,

releasing p-nitrophenol (pNP) and acetic acid.[1][2] The resulting product, p-nitrophenol,

ionizes to the p-nitrophenolate ion under alkaline conditions, which produces a distinct yellow

color. The intensity of this color, measured spectrophotometrically at a wavelength of 405-410

nm, is directly proportional to the amount of p-nitrophenol released and, consequently, to the

lipase activity.[1][3]

Principle of the Assay
The lipase enzyme catalyzes the hydrolysis of the colorless substrate, p-nitrophenyl acetate,

into two products: acetic acid and p-nitrophenol. In a buffer with a neutral to alkaline pH, the

liberated p-nitrophenol forms a yellow-colored p-nitrophenolate ion, which can be quantified by
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measuring its absorbance. The rate of the increase in absorbance is used to determine the

enzyme's activity.

p-Nitrophenyl Acetate
(Substrate, Colorless) Lipase+ H₂O

p-Nitrophenol
(Product, Yellow at alkaline pH) Acetic Acid

Click to download full resolution via product page

Caption: Enzymatic hydrolysis of p-nitrophenyl acetate by lipase.

Materials and Reagents
3.1. Equipment

UV-Vis Spectrophotometer or microplate reader capable of measuring absorbance at 410

nm.[3]

Water bath or incubator set to the desired reaction temperature (e.g., 37°C).[4]

Vortex mixer.

Micropipettes and tips.

Cuvettes or 96-well microplates.

3.2. Reagent Preparation It is crucial to note that p-nitrophenyl acetate is unstable in aqueous

solutions and can undergo spontaneous hydrolysis. Therefore, the substrate working solution

should be prepared fresh daily just before starting the assay.[5][6]
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Reagent Component
Preparation
Instructions

Storage

Assay Buffer
Sodium Phosphate

(0.1 M, pH 7.0)

Dissolve the

appropriate amount of

sodium phosphate

monobasic in

deionized water.

Adjust the pH to 7.0

using 1 M NaOH.

Bring to the final

volume with deionized

water.

2-8°C

Substrate Stock

Solution

p-Nitrophenyl Acetate

(10 mM)

Dissolve 18.1 mg of p-

nitrophenyl acetate in

10 mL of isopropyl

alcohol or methanol.

[3][6] This solution is

stable for about one

week when stored

properly.

2-8°C, protected from

light

Enzyme Sample Lipase

Prepare dilutions of

the lipase enzyme in

cold assay buffer to

achieve an activity

level that falls within

the linear range of the

assay.

On ice during use

Stop Solution Sodium Carbonate

(Na₂CO₃) (0.1 M)

Dissolve 1.06 g of

sodium carbonate in

100 mL of deionized

water. This solution

stops the enzymatic

reaction and ensures

the complete

Room Temperature
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ionization of p-

nitrophenol.[3]

Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific lipase

being studied.

Caption: Workflow for the p-NPA lipase activity assay.

4.1. Assay Procedure

Reaction Setup: For each sample, label a microcentrifuge tube. Prepare a reaction mixture

containing 800 µL of 0.1 M sodium phosphate buffer (pH 7.0) and 100 µL of the enzyme

sample.[3]

Blank Preparation: Prepare a blank control for each sample by adding 900 µL of the assay

buffer to a separate tube. The enzyme will be added after the reaction is stopped. This is

crucial to subtract the absorbance from non-enzymatic hydrolysis of the substrate.[5]

Pre-incubation: Place all tubes (samples and blanks) in a water bath at 37°C for 5 minutes to

equilibrate the temperature.

Initiate Reaction: Start the enzymatic reaction by adding 100 µL of the 10 mM p-NPA

substrate solution to each sample tube. Mix gently and return to the 37°C water bath.

Incubation: Incubate the reaction mixtures for a defined period, for example, 30 minutes.[3]

The incubation time should be optimized to ensure the reaction rate is linear.

Stop Reaction: After the incubation period, stop the reaction by adding 250 µL of 0.1 M

sodium carbonate solution to each tube, including the blanks.[3] After stopping the reaction

in the blanks, add 100 µL of the corresponding enzyme sample to them.

Measurement: Measure the absorbance of the solution in each tube at 410 nm using a

spectrophotometer. Use the blank to zero the spectrophotometer.
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Data Analysis and Calculation
The activity of the lipase enzyme is expressed in units (U). One unit of lipase activity is defined

as the amount of enzyme required to release 1 µmol of p-nitrophenol from the substrate per

minute under the specified assay conditions.[3][7]

Calculation Formula:

Lipase Activity (U/mL) = (ΔAbs × Vₜ) / (ε × t × Vₑ × d)

Where:

ΔAbs: Absorbance of the sample - Absorbance of the blank.

Vₜ: Total volume of the reaction mixture in mL (e.g., 1.25 mL).

ε: Molar extinction coefficient of p-nitrophenol at the specific pH and wavelength (e.g., 18,000

M⁻¹cm⁻¹ at 410 nm in alkaline conditions is a commonly used value).

t: Incubation time in minutes (e.g., 30 min).

Vₑ: Volume of the enzyme sample used in mL (e.g., 0.1 mL).

d: Light path of the cuvette in cm (usually 1 cm).

Summary of Quantitative Data
The following tables summarize typical quantitative parameters for the lipase assay using p-

nitrophenyl esters.

Table 1: Typical Reaction Conditions
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Parameter Value Reference(s)

Substrate p-Nitrophenyl acetate (p-NPA) [3]

Substrate Concentration 1 mM (final concentration) [3]

Buffer System
0.1 M Sodium Phosphate, pH

7.0
[3]

Temperature 30 - 45°C [3]

Incubation Time 5 - 30 minutes [3][4]

Wavelength 405 - 410 nm [3][8]

Table 2: Example Vmax Values for a Wild-Type Lipase with Different Substrates

Substrate Vmax (U/mg protein)

p-Nitrophenyl acetate 0.42

p-Nitrophenyl butyrate 0.95

p-Nitrophenyl octanoate 1.1

p-Nitrophenyl dodecanoate 0.78

p-Nitrophenyl palmitate 0.18

(Data adapted from a study on Thermomyces

lanuginosus lipase)[8][9]

Troubleshooting
High Blank Absorbance: This may be due to the spontaneous hydrolysis of p-NPA. Ensure

the substrate solution is freshly prepared and the assay buffer pH is not excessively high

during the reaction phase.[5]

Low Activity: The enzyme may be inactive, or its concentration might be too low. Check

enzyme storage conditions and consider using a more concentrated sample. The specific

lipase may also have low activity towards short-chain esters like p-NPA.[8]
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Non-linear Reaction Rate: If the absorbance increases too rapidly and then plateaus, the

substrate is likely being depleted, or the enzyme is saturated. Reduce the enzyme

concentration or the incubation time.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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